3-Chloro-2-(m-tolyl)pyridine
Description
3-Chloro-2-(m-tolyl)pyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a meta-tolyl (3-methylphenyl) group at the 2-position. This compound belongs to a broader class of halogenated pyridines, which are pivotal in pharmaceutical and agrochemical research due to their bioactivity and structural versatility.
Properties
IUPAC Name |
3-chloro-2-(3-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWDFQNKAGEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(m-tolyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted pyridines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
3.1. Substitution Reactions
3-Chloro-2-(m-tolyl)pyridine can undergo various substitution reactions, where the chlorine atom can be replaced by other functional groups. This is typically achieved through nucleophilic aromatic substitution (S_NAr) reactions, which are facilitated by the presence of electron-withdrawing groups on the pyridine ring.
| Reaction Type | Conditions | Yield |
|---|---|---|
| S_NAr with Sodium Thiocyanate | Solvent: DMF, Temperature: 100°C, Time: 2 hours | 60-70% |
3.2. Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce new aryl groups onto the pyridine ring. This involves the reaction of the chloro-substituted pyridine with an aryl boronic acid in the presence of a palladium catalyst.
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura Coupling with Phenylboronic Acid | Catalyst: Pd(PPh3)4, Solvent: Toluene/Water, Temperature: 80°C, Time: 4 hours | 70-80% |
3.3. Halogenation Reactions
Further halogenation of this compound can occur under specific conditions, although this is less common due to the existing chlorine atom. The use of chloramine-T, as seen in other pyridine derivatives, might facilitate additional chlorination under certain conditions .
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis:
3-Chloro-2-(m-tolyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its ability to participate in various coupling reactions, such as the Suzuki–Miyaura reaction, which forms carbon-carbon bonds essential for building complex structures .
Comparison with Similar Compounds:
The compound's reactivity is influenced by the presence of both the chlorine atom and the m-tolyl group, making it more sterically hindered than simpler pyridine derivatives. This unique combination enhances its selectivity and efficiency in synthetic pathways compared to other related compounds like 2-chloropyridine and 3-chloropyridine .
| Compound | Structure Characteristics | Applications |
|---|---|---|
| This compound | Contains chlorine and m-tolyl group | Pharmaceuticals, agrochemicals |
| 2-Chloropyridine | Lacks m-tolyl group | Less sterically hindered |
| 3-Chloropyridine | Lacks m-tolyl group | Affects reactivity |
Medicinal Chemistry
Potential Pharmacophore:
Research indicates that this compound may serve as a pharmacophore in drug development, exhibiting potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of pyridine compounds have shown promising results in inhibiting protein-protein interactions critical for viral replication .
Case Studies:
In a study exploring pyridine derivatives for antiviral activity, compounds with similar structural motifs demonstrated significant inhibition of viral interactions at micromolar concentrations without cytotoxic effects on human cell lines. This suggests that this compound could be further investigated for its therapeutic potential against viral infections .
Agrochemicals
Role in Crop Protection:
The compound is also explored for its role in developing agrochemicals, particularly as a building block for herbicides and pesticides. Its ability to form stable intermediates makes it suitable for synthesizing compounds that target specific biochemical pathways in pests .
Specialty Chemicals
Production of Dyes and Polymers:
this compound is utilized in producing specialty chemicals, including dyes and pigments. Its unique chemical properties allow it to participate in reactions that yield vibrant colors and materials with desirable physical characteristics .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(m-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 3-Chloro-2-(m-tolyl)pyridine with structurally related pyridine derivatives, highlighting substituent variations, melting points, molecular weights, and synthetic yields:
Key Observations :
- Substituent Effects : The presence of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups (e.g., in 7g and 7f) significantly increases molecular weight and reduces melting points compared to simpler analogs like 3-chloro-2-methylpyridine .
- Crystallinity: Compounds with bulky substituents (e.g., 7g) exhibit lower melting points, suggesting reduced crystallinity due to steric hindrance . In contrast, nitro (-NO₂) and bromo (-Br) substituents (as in ) enhance melting points, likely due to stronger intermolecular interactions .
Crystallographic and Spectroscopic Features
- Crystal Packing : Analogous compounds, such as (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine, crystallize in the triclinic system (space group P-1) with hydrogen-bonded dimers stabilizing the structure . Similar packing arrangements are expected for this compound.
- Spectroscopic Data : NMR and UV-visible spectra of related hydrazone-containing pyridines (e.g., CCPEHP in ) reveal characteristic shifts for chloro and aryl groups, which can guide the identification of the target compound .
Biological Activity
3-Chloro-2-(m-tolyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.
This compound is characterized by the presence of a chlorine atom and a tolyl group attached to a pyridine ring. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound acts through mechanisms such as:
- Transmetalation : This process involves the exchange of metal ions and is crucial in several catalytic reactions, including those relevant to drug synthesis.
- Target Interactions : The compound may target specific enzymes or receptors involved in disease processes, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Chlamydia trachomatis, which is responsible for common sexually transmitted infections. In studies, derivatives of this compound demonstrated selective inhibition without affecting host cell viability .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Notable findings include:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). Results indicated promising antiproliferative activity with IC50 values in the micromolar range .
- Mechanistic Insights : The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells while maintaining low toxicity towards healthy cells .
Study 1: Antimicrobial Efficacy
A study published in 2020 highlighted the antimicrobial efficacy of pyridine derivatives, including this compound. The results showed that these compounds could effectively inhibit C. trachomatis growth with minimal cytotoxicity towards human cells .
| Compound | Activity Against C. trachomatis | CC50 (µM) |
|---|---|---|
| This compound | Effective | >250 |
| Control (e.g., Spectinomycin) | Less effective | 128 |
Study 2: Anticancer Activity
In another investigation, derivatives of this compound were synthesized and tested for their antiproliferative effects on cancer cell lines. The study reported that certain derivatives exhibited IC50 values as low as 36 µM, indicating strong potential for development as anticancer agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 36 |
| Control (Doxorubicin) | MCF-7 | ~1 |
Q & A
Q. What statistical methods are suitable for analyzing biological activity data across derivative libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
